2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
CAS No. |
892307-92-5 |
|---|---|
Molecular Formula |
C27H25ClN4O6S |
Molecular Weight |
569.03 |
IUPAC Name |
2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H25ClN4O6S/c1-15(33)30-10-9-19-22(13-30)39-26-24(19)25(35)32(18-6-4-5-16(28)11-18)27(36)31(26)14-23(34)29-17-7-8-20(37-2)21(12-17)38-3/h4-8,11-12H,9-10,13-14H2,1-3H3,(H,29,34) |
InChI Key |
GFJTXKKZEVPRDT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide (referred to as C200-3609) is a novel synthetic derivative belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the realm of oncology and antimicrobial applications.
Chemical Structure
C200-3609 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its IUPAC name is 2-[11-acetyl-4-(3-chlorophenyl)-35-dioxo-8-thia-4611-triazatricyclo[7.4.0.0^{27}]trideca-1(9)2(7)-dien-6-yl]-N-(34-dimethoxyphenyl)acetamide.
Biological Activity Overview
Research has indicated that compounds similar to C200-3609 exhibit a range of biological activities including:
-
Antitumor Activity :
- Studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines possess significant antitumor properties. For instance, certain synthesized derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (human breast cancer) with IC50 values significantly lower than standard treatments like doxorubicin .
- The mechanism of action often involves inhibition of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .
-
Antimicrobial Properties :
- Research into related pyrido[2,3-d]pyrimidine compounds has revealed antibacterial and antifungal activities. These compounds are believed to disrupt microbial cell function through various mechanisms including inhibition of key metabolic pathways .
- Specific studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Summary of Biological Activities of Similar Compounds
Case Studies
-
Antitumor Efficacy in Breast Cancer :
A study focusing on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives highlighted that several compounds exhibited IC50 values lower than those observed for olomoucine I, a known CDK inhibitor. Among these derivatives, one compound showed an IC50 of 0.004 µM against MCF-7 cells . -
Antimicrobial Assessment :
In another investigation into the antimicrobial properties of pyrido[2,3-d]pyrimidines, several derivatives were tested against both bacterial and fungal strains. The results indicated a broad spectrum of activity with notable effectiveness against resistant strains of bacteria .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of pyrido-thieno-pyrimidine derivatives, which vary in substituents on the pyrimidine core and the acetamide side chain. Key structural analogs include:
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
- Substituents: 7-methyl, 2-phenylamino, and acetyl groups.
- Key Data :
- Comparison : The absence of a 3-chlorophenyl group and the presence of a methyl group at position 7 may reduce steric hindrance compared to the target compound.
2-(7-Acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Substituents : 3-phenyl and 2-(trifluoromethyl)phenyl groups.
- Key Data :
- Comparison : The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the 3,4-dimethoxyphenyl group in the target compound.
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24)
- Substituents : Cyclopenta-fused ring and 3-acetamidophenyl group.
- Key Data :
Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
